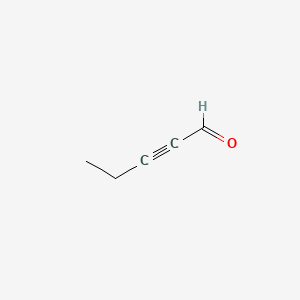

Pent-2-ynal

説明

Historical Perspectives and Evolution of Research on Unsaturated Aldehyde and Alkyne Scaffolds

The study of alkynes, hydrocarbons characterized by at least one carbon-carbon triple bond, traces its origins back to the early 19th century with the discovery of ethyne (acetylene) (CID 6327) by Michael Faraday in 1836, and its subsequent naming by Marcellin Berthelot in 1860. nih.govwikipedia.orgfishersci.se Early research focused on understanding their structure, properties, and basic reactions, laying the groundwork for their later utility in organic synthesis. nih.govwikipedia.org Significant advancements in alkyne chemistry, particularly in the 20th century, involved the development of new synthetic methodologies, including transition metal-catalyzed reactions and the alkyne zipper reaction, which expanded their role as versatile building blocks for complex molecules. fishersci.sefishersci.cafishersci.se

Concurrently, α,β-unsaturated aldehydes, characterized by a carbonyl group conjugated with a carbon-carbon double bond, have long been recognized for their importance as intermediates in the preparation of various compounds, including vitamins, carotenoids, and odor-imparting substances. americanelements.comfishersci.com However, their synthesis has historically presented challenges, often yielding low purities or requiring complex routes, such as the Darzens reaction. americanelements.comfishersci.comfishersci.ca The convergence of these two chemical areas, leading to compounds like pent-2-ynal that possess both alkyne and aldehyde functionalities, represents an evolution in synthetic strategy, offering unique reactivity profiles.

Strategic Importance of this compound as a Reactive Intermediate and Synthetic Precursor

This compound (CID 143255) holds strategic importance in organic chemistry due to its dual functionality: a terminal aldehyde group and an internal alkyne bond. This structural arrangement enables diverse reactivity, allowing it to participate in a wide array of transformations. nih.gov The aldehyde group is highly electrophilic, making it susceptible to nucleophilic additions, while the triple bond can undergo various addition reactions. nih.govnih.gov

Key synthetic applications of this compound include its role as a valuable building block for the construction of more complex organic molecules. nih.govnih.govfishersci.fi It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, including fragrances. nih.govnih.govfishersci.fi

Common reactions involving this compound include:

Oxidation: It can be oxidized to form carboxylic acids, such as pent-2-ynoic acid, typically utilizing strong oxidizing agents like potassium permanganate (CID 24516) or chromium trioxide (CID 14915). nih.govnih.gov

Reduction: The compound can be reduced to corresponding alcohols, for example, pent-2-en-1-ol, through catalytic hydrogenation with hydrogen gas in the presence of a metal catalyst like palladium on carbon (CID 23938). nih.govnih.gov

Addition Reactions: The triple bond is highly reactive towards addition reactions. For instance, it can react with halogens to form dihalides, or with hydrogen halides to produce haloalkenes. nih.govnih.gov

The synthesis of this compound can be achieved through several methods, demonstrating its accessibility as a synthetic precursor:

Hydration of Pent-2-yne (CID 12310): This foundational method involves the addition of water across the triple bond of pent-2-yne under acidic conditions, typically catalyzed by mercuric sulfate (CID 24544) in dilute sulfuric acid (CID 1118). This reaction proceeds via Markovnikov addition, yielding the aldehyde group. Yields for this method generally range from 60–75%. nih.govnih.gov

Oxidation of Pent-2-yn-1-ol (CID 138096): this compound can be synthesized by oxidizing Pent-2-yn-1-ol, a propargyl alcohol derivative. Manganese dioxide (CID 14801) in anhydrous methylene chloride (CID 6344) is a commonly employed reagent system for this transformation, achieving yields of 70–85%. Pyridinium chlorochromate (PCC) (CID 129695875) is also a known oxidizing agent for this conversion. nih.govnih.gov

The physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₅H₆O | nih.govnih.govwikipedia.org |

| Molecular Weight | 82.10 g/mol | nih.govwikipedia.org |

| CAS Number | 55136-52-2 | nih.govnih.govwikipedia.org |

| IUPAC Name | This compound | wikipedia.org |

| InChIKey | VLTOSDJJTWPWLS-UHFFFAOYSA-N | wikipedia.org |

| Boiling Point | 153.36°C (Joback method) / ~87°C | nih.govnih.gov |

| Appearance | Colorless liquid | nih.gov |

| Odor | Pungent (reminiscent of acrolein) | nih.gov |

| Solubility | Soluble in water, ethanol, acetone | nih.gov |

Overview of Current Research Trajectories and Challenges in this compound Chemistry

Current research trajectories in this compound chemistry continue to explore its synthetic utility and potential applications. Its reactive nature makes it a subject of interest in the development of new synthetic methodologies, particularly those involving multi-component reactions and the construction of complex molecular architectures. nih.govnih.gov

Challenges in working with this compound and similar α,β-unsaturated aldehydes often include concerns about stability, as these compounds can be highly reactive and prone to polymerization or side reactions. nih.govfishersci.comwikipedia.org For instance, some synthesis methods for related compounds may involve explosion risks or require careful control of reaction conditions to minimize undesired byproducts, such as over-hydration or polymerization. nih.govwikipedia.org Optimizing synthesis to minimize side reactions, especially those involving the aldehyde group (e.g., aldol condensation), often requires low-temperature conditions or the use of protecting groups. fishersci.com

Beyond its role as a synthetic intermediate, research also delves into the broader properties of this compound. For example, studies have indicated its presence as a volatile flavor compound in certain natural products, such as rose essential oils. fishersci.fi Furthermore, its reactive aldehyde group allows it to interact with nucleophilic sites on proteins, leading to potential biological activities such as enzyme inhibition or modification of protein function. nih.gov Preliminary laboratory studies have suggested potential antimicrobial properties, inhibition of bacterial and fungal growth, and the ability to induce apoptosis in cancer cells, hinting at its prospective application as an anticancer agent or in anti-inflammatory research. nih.gov The study of related compounds like pent-4-ynal (CID 18498) also extends to investigations into charge migration and electronic coherence, highlighting the fundamental chemical interest in these alkyne-aldehyde scaffolds. wikipedia.org

特性

IUPAC Name |

pent-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTOSDJJTWPWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203646 | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-52-2 | |

| Record name | Pent-2-ynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Pent-2-ynal Transformations

Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde group in pent-2-ynal is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is fundamental to many of its synthetic applications.

Stereoselectivity and Regioselectivity in Additions to α,β-Unsaturated Aldehydes

The presence of the α,β-unsaturation in this compound introduces complexity to nucleophilic addition reactions, influencing both stereoselectivity and regioselectivity. The conjugated system allows for either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The outcome is often dependent on the nature of the nucleophile and the reaction conditions.

For instance, in the context of glycal-derived vinyl oxiranes, which share the α,β-unsaturated feature, the regio- and stereoselectivity of nucleophilic additions are dictated by the ability of the nucleophile to coordinate with the oxirane oxygen. unipi.it This coordination can occur via hydrogen bonding or through a coordinating cation, directing the nucleophile to a specific position. unipi.it In the absence of such coordination, a mixture of products can be expected.

Studies on related α,β-unsaturated systems have shown that the use of chiral catalysts can achieve high levels of enantioselectivity in nucleophilic additions. For example, chiral organo-ruthenium complexes have been successfully employed in the synthesis of enantiopure products from trans-1,2-disubstituted olefins. mdpi.com

Reaction Kinetics and Transition State Analysis of Aldehyde Functionalization

Understanding the kinetics and transition states of aldehyde functionalization is crucial for optimizing reaction conditions and predicting product outcomes. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and determining regioselectivity. By comparing the orbital interactions (HOMO-LUMO gaps) between the aldehyde and the nucleophile, researchers can predict the most likely reaction pathway.

Kinetic studies, such as monitoring reaction rates at varying concentrations of reactants, can provide experimental validation for proposed mechanisms. For example, in the acid-catalyzed hydrolysis of 1,1-diethoxypent-2-yne to form this compound, kinetic data can support a mechanism involving protonation of the acetal oxygen followed by C-O bond cleavage.

Electrophilic Transformations Involving the Alkyne Unit

The carbon-carbon triple bond in this compound is an area of high electron density, making it reactive towards electrophiles. aakash.ac.in This reactivity enables a variety of addition and cyclization reactions.

Hydration and Hydrohalogenation Reaction Pathways

The addition of water (hydration) or hydrogen halides (hydrohalogenation) to the alkyne moiety of this compound and related alkynes proceeds through an electrophilic addition mechanism. aakash.ac.inaakash.ac.in

Hydration: The hydration of pent-2-yne, a precursor to this compound, typically requires an acid catalyst, often with a mercury salt like mercuric sulfate, to facilitate the addition of water across the triple bond. The reaction follows Markovnikov's rule, where the initial electrophilic attack by a proton (H+) on the alkyne forms a vinyl carbocation. aakash.ac.inquora.com The π electrons of the alkyne shift to stabilize the positive charge on the more substituted carbon atom, which is favored due to the +I effect of the alkyl group and hyperconjugation. aakash.ac.inaakash.ac.in Subsequent attack by water (a nucleophile) on the carbocation leads to an enol intermediate, which then tautomerizes to the more stable keto form, in this case, an aldehyde. aakash.ac.in

Hydrohalogenation: The addition of hydrogen halides (HX) to unsymmetrical alkynes like pent-2-yne also follows Markovnikov's rule. aakash.ac.in The electrophilic H+ adds to the less substituted carbon of the triple bond, forming a vinyl carbocation on the more substituted carbon. aakash.ac.in The halide ion (X-) then acts as a nucleophile and attacks the carbocation, resulting in the formation of a vinyl halide. aakash.ac.in With pent-2-yne, the addition of HCl is expected to yield 2-chloro-pent-2-ene. aakash.ac.in The addition of two equivalents of HX leads to the formation of a geminal dihalide. aakash.ac.in

| Reactant | Reagent | Product | Mechanism Highlights |

| Pent-2-yne | H₂O, H₂SO₄, HgSO₄ | Pentan-2-one | Markovnikov addition, enol intermediate, tautomerization aakash.ac.in |

| Pent-2-yne | HCl | 2-Chloro-pent-2-ene | Markovnikov addition, vinyl carbocation intermediate aakash.ac.in |

Electrophilic Cyclization and Rearrangement Mechanisms

The alkyne unit of this compound and its derivatives can participate in electrophilic cyclization reactions, leading to the formation of various heterocyclic and carbocyclic structures. These reactions are often initiated by an external electrophile or catalyzed by a transition metal.

Gold(I) complexes are particularly effective catalysts for activating alkynes towards nucleophilic attack, including intramolecular cyclizations. acs.org The high π-acidity of cationic gold complexes facilitates the activation of the C-C triple bond. acs.org For instance, enynals can undergo gold(I)-catalyzed intramolecular addition of the carbonyl group to the alkyne, forming a pyrylium intermediate that can then participate in further reactions like Diels-Alder cycloadditions. acs.org

Halogen-induced cyclizations are another important class of reactions. The electrophilic attack of a halogen on the alkyne can trigger a cyclization cascade, as seen in the synthesis of functionalized enediynes fused to heterocyclic cores. spbu.ru The regiochemistry of these cyclizations can be influenced by the nature of the nucleophilic group within the molecule and the solvent. spbu.rudnu.dp.ua For example, studies on the electrophilic cyclization of terminal 2-butynyl(pentynyl)thioquinoline-3-carbaldehydes have shown that the process is stereoselective, yielding products with an E-configuration. dnu.dp.ua

Pericyclic and Cycloaddition Reactions of this compound and its Derivatives

Pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state, represent a powerful tool for constructing complex molecular architectures from simple precursors like this compound. alchemyst.co.uk These reactions are characterized by their high stereospecificity.

The electron-deficient alkyne in this compound can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. Steric hindrance from the aldehyde group can direct the dienophile to attack the less hindered C3 position. The rate of these reactions can be influenced by solvent polarity.

Derivatives of this compound can also participate in other types of cycloadditions. For example, vinyl nitroso compounds, which can be generated from related precursors, undergo [4+2] cycloaddition reactions with olefins. rsc.org The reactivity in these cases is often dependent on the electronic nature of the olefin. rsc.org Furthermore, nickel-catalyzed enal-alkyne cycloadditions provide a direct route to cyclopentenols, likely proceeding through the formation and protonation of a metallacyclic intermediate. organic-chemistry.org

Computational studies can be employed to predict the feasibility and outcome of pericyclic reactions. The Woodward-Hoffmann rules, based on the conservation of orbital symmetry, provide a theoretical framework for understanding whether a pericyclic reaction is thermally or photochemically allowed. alchemyst.co.uk For cycloadditions, a thermal reaction is generally allowed if the total number of electrons involved is 4n+2. alchemyst.co.uk

| Reaction Type | Key Features | Example |

| Diels-Alder [4+2] Cycloaddition | Electron-deficient alkyne acts as a dienophile. | This compound reacting with a diene. |

| [4+2] Cycloaddition | Vinyl nitroso intermediates react with olefins. | Generation of 3-nitrosopent-3-en-2-one and its reaction with an olefin. rsc.org |

| Enal-Alkyne Cycloaddition | Nickel-catalyzed formation of cyclopentenols. | A general strategy for forming five-membered rings. organic-chemistry.org |

Diels-Alder and Hetero-Diels-Alder Chemistry Involving Electron-Deficient Alkynes

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgwikipedia.org Alkynes can function as dienophiles, leading to the synthesis of cyclohexadiene derivatives. organic-chemistry.org this compound, with its electron-withdrawing aldehyde group, is considered an electron-deficient alkyne, which enhances its reactivity as a dienophile in normal electron-demand Diels-Alder reactions. organic-chemistry.org The reaction is typically facilitated by the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile, such as the aldehyde group in this compound, lower the energy of the LUMO, thereby accelerating the reaction. organic-chemistry.org

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. organic-chemistry.orgwikipedia.org This provides a direct route to six-membered heterocyclic compounds. organic-chemistry.orgwikipedia.org For instance, the carbonyl group of an aldehyde can act as the dienophile (an oxo-Diels-Alder reaction) to form dihydropyran rings. wikipedia.org Similarly, imines can participate as dienophiles in aza-Diels-Alder reactions to generate nitrogen-containing heterocycles. wikipedia.org In the context of this compound, its aldehyde functionality can potentially engage in hetero-Diels-Alder reactions, while the alkyne can participate in conventional Diels-Alder reactions. The presence of both functionalities allows for selective transformations depending on the reaction conditions and the nature of the diene.

Research has shown that azadienes, which are electron-deficient, readily participate in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov While this compound is typically an electron-deficient dienophile, understanding these inverse-demand reactions provides a broader context for its cycloaddition capabilities.

[3+2] Cycloaddition Reactions: Scope and Mechanistic Insights

[3+2] cycloaddition reactions are fundamental processes for the construction of five-membered heterocyclic rings. These reactions involve a 1,3-dipole reacting with a dipolarophile, which can be an alkene or an alkyne. The reactivity and regiochemistry of these cycloadditions are often explained by frontier molecular orbital (FMO) theory. clockss.org

This compound, with its activated triple bond, can serve as a dipolarophile in reactions with various 1,3-dipoles such as nitrones and azides. clockss.org For instance, the reaction of nitrones with electron-deficient alkynes can lead to the formation of isoxazoline derivatives. Mechanistic studies on similar systems, like the reaction between C-arylnitrones and perfluoro-2-methylpent-2-ene, have explored the possibility of stepwise mechanisms involving zwitterionic intermediates, although a one-step mechanism was computationally favored in that specific case. mdpi.com The formation of acyclic adducts alongside the expected cycloadducts can sometimes suggest a stepwise pathway. mdpi.com

The scope of [3+2] cycloadditions involving alkynes is broad, providing access to a variety of five-membered heterocycles. clockss.org The mechanism of these reactions can be influenced by the electronic nature of both the 1,3-dipole and the dipolarophile. clockss.org While some [3+2] cycloadditions are believed to be concerted, there is growing evidence for stepwise mechanisms in certain cases, particularly with highly polar reactants. mdpi.com

A study involving a nitro-alkene derivative showed the occurrence of both [4+2] and subsequent [3+2] cycloaddition reactions with ethyl vinyl ether, leading to complex tricyclic structures. slu.seresearchgate.net This highlights the potential for sequential cycloadditions when multiple reactive sites are present in one of the reactants.

Influence of Steric and Electronic Profiles on Cycloaddition Reactivity

The reactivity of this compound in cycloaddition reactions is significantly governed by both steric and electronic factors.

Electronic Effects: The electron-withdrawing nature of the aldehyde group in this compound makes the alkyne electron-deficient. This electronic profile is crucial for its participation in normal electron-demand Diels-Alder reactions, where it acts as a good dienophile. organic-chemistry.org The increased electrophilicity at the α-carbon due to the triple bond enhances its reactivity towards nucleophiles compared to its alkene analogue, 2-pentenal.

Steric Effects: The steric hindrance around the reactive sites of this compound can influence the regioselectivity and rate of cycloaddition reactions. For example, in cycloadditions, the dienophile's approach can be directed to the less sterically hindered position. Comparing this compound to its derivative, 4,4-dimethylthis compound, the presence of the two methyl groups in the latter introduces significant steric hindrance. This steric bulk can slow down the rate of cycloadditions compared to the unsubstituted this compound. Computational methods like Density Functional Theory (DFT) can be employed to model transition states and predict regioselectivity by comparing orbital interactions and steric clashes.

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis offers a powerful platform for a wide range of organic transformations. eie.gr

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Utilizing Alkynal Substrates

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Reactions like the Suzuki-Miyaura and Sonogashira couplings are particularly important. eie.gr

The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper co-catalyst. While this compound is not a terminal alkyne, related propargyl systems are relevant. For instance, Sonogashira-type cross-couplings of acyl chlorides with terminal alkynes yield 1,3-disubstituted prop-2-yn-1-ones, which are structurally related to alkynals. eie.gr

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another versatile C-C bond-forming reaction. researchgate.net While direct use of this compound in these standard cross-coupling reactions as a primary substrate is less common, its derivatives or the products of its initial transformations could be employed in subsequent coupling steps. The field of transition metal-catalyzed cross-coupling is continually expanding, with ongoing research into new catalysts and substrates. nih.govscispace.com

Asymmetric Catalysis and Chiral Induction with this compound (e.g., Organocatalysis)

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. numberanalytics.com This can be achieved using chiral transition metal complexes or chiral organic molecules (organocatalysts). numberanalytics.comacs.org The catalyst creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. numberanalytics.comnih.gov

In the context of this compound, its aldehyde functionality is a prime target for asymmetric organocatalysis. nus.edu.sg For example, chiral amines can react with the aldehyde to form a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled reaction. This approach has been widely used in asymmetric aldol reactions, Mannich reactions, and Michael additions. nus.edu.sg

Furthermore, the alkyne moiety can be activated by chiral metal catalysts, such as gold(I) complexes, for various transformations. acs.org The combination of organocatalysis with metal catalysis, often referred to as cooperative catalysis, can lead to novel and highly efficient asymmetric transformations. ccnu.edu.cn For instance, an organocatalytic process could be coupled with a gold-catalyzed cyclization to produce complex chiral molecules in a single step. acs.org

The following table summarizes examples of catalytic systems used in asymmetric synthesis:

| Catalyst Type | Example Catalyst/Ligand | Application | Reference |

|---|---|---|---|

| Organocatalyst | L-Proline and its derivatives | Aldol and Mannich reactions | nus.edu.sg |

| Organocatalyst | Chiral imidazolidinones | Aldehyde α-methylene coupling | |

| Transition Metal Catalyst | BINAP, BOX, Salen ligands | Hydrogenation, cycloadditions, epoxidation | numberanalytics.com |

| Transition Metal Catalyst | Chiral Ru-complexes | Diels-Alder reactions | acs.orgnih.gov |

Chemoselective Hydrogenation of Aldehyde or Alkyne Moieties

The presence of both an aldehyde and an alkyne in this compound presents a challenge and an opportunity for chemoselective hydrogenation. Depending on the catalyst and reaction conditions, it is possible to selectively reduce one functional group while leaving the other intact.

Catalytic hydrogenation using hydrogen gas with a metal catalyst is a common reduction method. For the selective reduction of the alkyne to a cis-alkene, Lindlar's catalyst (palladium on calcium carbonate poisoned with quinoline) is often employed. Subsequent oxidation would then yield the corresponding enal.

Conversely, selective hydrogenation of the aldehyde group to an alcohol without affecting the alkyne is a more challenging but highly valuable transformation. Recent research has shown that a well-defined PN3-pincer manganese(II) catalyst can achieve this with high chemoselectivity. rsc.orgresearchgate.netrsc.org In one study, the hydrogenation of this compound using this manganese catalyst yielded pent-2-yn-1-ol in 80% yield, with the alkyne functionality remaining untouched. rsc.orgresearchgate.netrsc.org This demonstrates the potential of modern catalytic systems to overcome longstanding selectivity challenges.

The following table outlines different hydrogenation outcomes for this compound:

| Catalyst/Reagent | Functional Group Targeted | Product | Reference |

|---|---|---|---|

| Lindlar's catalyst (Pd/CaCO₃, quinoline) | Alkyne | cis-Pent-2-enal (after oxidation) | |

| Palladium on carbon (Pd/C) | Both alkyne and aldehyde | Pentan-1-ol | |

| PN3-pincer Manganese(II) complex | Aldehyde | Pent-2-yn-1-ol | rsc.orgresearchgate.netrsc.org |

Domino and Cascade Reaction Sequences

Domino, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without the need to isolate intermediates or change reaction conditions. researchgate.netresearchgate.net This strategy is paramount for atom economy and step-efficiency in modern synthesis. illinois.edu While this compound itself is not extensively documented in complex cascade literature, the broader class of alkynals (ynals) has been the subject of significant research, providing a clear blueprint for the potential of this compound in such transformations.

The development of organocatalytic domino reactions using ynals has enabled the creation of complex chiral molecules that would otherwise require lengthy synthetic routes. cas.cn A notable discovery is the organocatalytic self-condensation of ynals, which proceeds through an unprecedented secondary amine-catalyzed hydration of the carbon-carbon triple bond, followed by an aldol condensation. nih.gov This sequence was successfully integrated into a domino inverse-electron-demand oxa-Diels-Alder reaction, yielding a variety of polysubstituted chiral 3,4-dihydropyrans with high diastereoselectivity and enantioselectivity. nih.gov

Furthermore, transition-metal catalysis offers powerful methods for initiating cascade sequences. Copper-catalyzed cascade annulation of enynals (structurally similar to this compound) with α-bromocarbonyls has been shown to produce diverse cyclohexenone-fused polycyclic compounds. rsc.org In these reactions, up to six new carbon-carbon bonds and four rings can be formed in a single step, demonstrating remarkable efficiency. rsc.org

The reactivity of ynals can also be tuned to achieve divergent synthesis, where different products are formed from the same starting materials by simply changing the catalyst. In one such example, a formal [3+2] or [4+2] annulation of ynals with ketoxime acetates was achieved to produce either pyrroles or isoquinolines with excellent regioselectivity, controlled by switching between silver and rhodium catalysis, respectively. acs.org This highlights the potential for developing highly selective cascade reactions starting from ynal scaffolds like this compound.

| Ynal Reactant | Oxime Reactant | Catalyst | Solvent | Product Type | Yield |

|---|---|---|---|---|---|

| 3-Phenylpropiolaldehyde | Acetophenone oxime acetate | Ag₂CO₃ | DCE | Pyrrole | 85% |

| 3-Phenylpropiolaldehyde | Acetophenone oxime acetate | [RhCpCl₂]₂ | DCM | Isoquinoline | 78% |

| 3-(p-Tolyl)propiolaldehyde | Acetophenone oxime acetate | Ag₂CO₃ | DCE | Pyrrole | 88% |

| 3-(p-Tolyl)propiolaldehyde | Acetophenone oxime acetate | [RhCpCl₂]₂ | DCM | Isoquinoline | 75% |

Chemo-, Regio-, and Stereoselective Functionalizations of this compound

The dual functionality of this compound presents both a challenge and an opportunity for selective transformations. The aldehyde group is susceptible to nucleophilic attack, while the alkyne moiety can undergo electrophilic or metal-catalyzed additions. Achieving selectivity among these reactive sites is crucial for the controlled synthesis of complex target molecules.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, this primarily involves differentiating between the aldehyde and the alkyne. A significant achievement in this area is the highly chemoselective hydrogenation of the aldehyde group in the presence of the alkyne. Using a well-defined PN₃–pincer manganese(II) catalyst, this compound was smoothly hydrogenated to pent-2-yn-1-ol in high yield, with the carbon-carbon triple bond remaining completely intact. rsc.orgrsc.org This transformation is notable as many catalysts would typically reduce the alkyne as well. This protocol demonstrates excellent functional group tolerance, proving effective for a wide range of aldehydes while leaving other reducible groups like esters and ketones untouched. rsc.org

| Substrate | Catalyst | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | PN³-Mn(II) pincer complex | KᵗBuO | H₂ (27 bar), MeOH, 48 h | Pent-2-yn-1-ol | 80% |

Regioselectivity

Regioselectivity dictates where on a molecule a reaction occurs. For this compound, additions to the alkyne are of primary interest. In electrophilic additions, such as the addition of hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the alkyne (C3) and the halide adds to the more substituted carbon (C2). libretexts.org Conversely, radical addition of HBr in the presence of peroxides would lead to the anti-Markovnikov product, with the bromine atom adding to C3. libretexts.org

In metal-catalyzed reactions, regioselectivity is often governed by the catalyst and steric or electronic factors. nih.gov For instance, in nickel-catalyzed reductive couplings between alkynes and aldehydes, steric effects are dominant, with bond formation occurring distal to the bulkier substituent on the alkyne. nih.gov In rhodium-catalyzed arylative cyclizations of 5-alkynones, the high regioselectivity of addition across the alkyne is attributed to chelation control, where the catalyst coordinates to the carbonyl group, directing the subsequent addition. acs.org

Stereoselectivity

Stereoselectivity concerns the preferential formation of one stereoisomer over another. This can manifest as either diastereoselectivity (e.g., forming E/Z isomers) or enantioselectivity (forming one of a pair of enantiomers).

Diastereoselectivity: Additions to the alkyne bond of this compound can lead to specific alkene geometries. For example, the hydroboration-oxidation of internal alkynes is a stereospecific syn-addition, which for this compound would lead to the formation of a cis-enol that tautomerizes. libretexts.org In contrast, the addition of halogens like Br₂ typically proceeds via anti-addition, which would yield a trans-dihaloalkene. libretexts.org

Enantioselectivity: The synthesis of chiral molecules from achiral starting materials like this compound requires a chiral catalyst or reagent. While specific examples for this compound are scarce, related transformations demonstrate the principle. Organocatalytic domino reactions of ynals have been shown to produce chiral dihydropyrans with high enantioselectivity (up to 92% ee) using chiral secondary amine catalysts. cas.cn In the realm of metal catalysis, rhodium complexes with chiral ligands like BINAP have been used in the asymmetric tandem cyclization of alkynones to generate tertiary allylic alcohols with excellent enantioselectivity (up to 99% ee). acs.org Furthermore, enzymatic cascades offer a powerful route to stereocontrol, as demonstrated by the synthesis of chiral γ-butyrolactones from related enoate substrates with near-perfect enantioselectivity (>98% ee) using a combination of reductases and dehydrogenases. acs.org

Theoretical and Computational Chemistry Studies on Pent-2-ynal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is extensively used to study molecules like pent-2-ynal.

DFT calculations can accurately predict the ground-state geometry of this compound. By optimizing the molecular structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. These calculations typically show the molecule to have a planar or near-planar conformation for the conjugated C≡C-C=O system to maximize π-orbital overlap.

Energetic properties, such as the heat of formation and relative energies of different conformers, are also accessible through DFT. For this compound, this allows for the determination of the most stable arrangement of its ethyl and formyl groups relative to the alkyne functionality.

Furthermore, DFT is a powerful tool for predicting various spectroscopic parameters. Vibrational frequencies, calculated from the second derivatives of the energy, correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated spectra can aid in the experimental identification and characterization of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing further structural confirmation.

Table 1: Predicted Geometric Parameters for this compound using DFT This table presents typical bond lengths and angles for the key functional groups in this compound, as would be predicted from DFT calculations at a common level of theory (e.g., B3LYP/6-311+G(d,p)).

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.215 |

| C-C (single, adjacent to C=O) | 1.450 |

| C≡C | 1.210 |

| C-C (single, ethyl group) | 1.530 |

| C-H (aldehyde) | 1.100 |

| **Bond Angles (°) ** | |

| O=C-C | 124.5 |

| C-C≡C | 178.0 |

| ≡C-C-C (ethyl) | 111.0 |

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain "gold standard" benchmarks for energies and properties.

For predicting the reactivity of this compound, high-accuracy ab initio calculations are particularly useful. They can provide very precise values for properties like electron affinity and ionization potential, which are crucial for understanding how the molecule will behave in redox reactions. Moreover, these methods can be used to calculate reaction barrier heights with high fidelity, offering reliable predictions for reaction kinetics.

Density Functional Theory (DFT) for Energetics, Geometries, and Spectroscopic Parameter Prediction

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations can reveal the conformational landscape of flexible molecules like this compound and provide insights into its interactions with other molecules, including solvents or reactants.

For this compound, MD simulations can explore the rotation around the single bonds, particularly the C-C bond connecting the alkyne to the ethyl group. This allows for the characterization of the different conformers and the energy barriers between them.

In a condensed phase, such as in a solution, MD simulations can model the explicit interactions between this compound and solvent molecules. This is crucial for understanding solvation effects on the molecule's structure and reactivity. The simulations can reveal the structure of the solvent shell around the polar carbonyl group and the nonpolar hydrocarbon chain, providing a complete picture of intermolecular forces at play.

Reaction Pathway Elucidation and Transition State Modeling

A significant application of computational chemistry is in mapping out the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, this could involve studying its reactions, such as nucleophilic additions to the carbonyl carbon or the β-carbon of the alkyne (a Michael-type addition). Computational methods can locate the transition state for each potential pathway, and the energy of this transition state determines the activation energy and, consequently, the reaction rate.

By understanding reaction mechanisms at a molecular level, computational chemistry can guide the design of new reactions and catalysts. For instance, if a desired transformation of this compound is too slow, calculations can be used to screen potential catalysts that would lower the activation barrier.

This might involve designing an organocatalyst or a transition-metal complex that specifically activates a part of the this compound molecule. For example, a Lewis acid catalyst could be modeled to see how it coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The geometry and electronic properties of the catalyst can be systematically modified in silico to optimize its performance.

Many organic reactions can yield multiple products. Computational chemistry is an indispensable tool for predicting and explaining the selectivity of these reactions.

Regioselectivity : In reactions like the addition of a nucleophile to this compound, attack can occur at the carbonyl carbon or the β-alkynyl carbon. By calculating the activation energies for both pathways, the preferred site of attack (the regioselectivity) can be predicted.

Chemoselectivity : this compound has two primary reactive functional groups: the aldehyde and the alkyne. When reacting with a reagent that could potentially react with either, computational modeling can predict which group will react preferentially.

Stereoselectivity : For reactions that create a new stereocenter, such as the reduction of the carbonyl group to an alcohol, computational methods can predict which stereoisomer (R or S) will be the major product. This is done by modeling the transition states leading to each stereoisomer and comparing their relative energies.

Computational Design of Novel Transformations and Catalysts

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework in organic chemistry for predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the context of this compound, FMO analysis provides critical insights into its behavior as both an electrophile and a nucleophile.

The reactivity of α,β-unsaturated aldehydes is dictated by the electronic properties of the conjugated system. The highly electronegative oxygen atom of the carbonyl group withdraws electron density from the carbon-carbon triple bond, creating electrophilic centers at both the carbonyl carbon and the β-carbon. Computational studies on analogous α,β-unsaturated aldehydes reveal the distribution and energies of the frontier orbitals.

The LUMO is typically distributed over the entire conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon. This indicates that these sites are the most susceptible to nucleophilic attack. The precise nature of the LUMO, including its energy and the magnitude of the orbital coefficients, can predict the regioselectivity of nucleophilic additions. For instance, in reactions with soft nucleophiles, attack is often favored at the β-carbon (a 1,4-conjugate addition or Michael addition), while hard nucleophiles tend to attack the carbonyl carbon directly (a 1,2-addition).

Conversely, the HOMO is associated with the π-electrons of the conjugated system and any non-bonding electrons, such as the lone pairs on the oxygen atom. The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile or to participate in reactions with electrophiles. The HOMO-LUMO energy gap is a crucial parameter derived from FMO theory; a smaller gap generally implies higher reactivity of the molecule. While specific DFT calculations for this compound are not widely published, data for related compounds can provide valuable estimates.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acrolein | -10.93 | -0.87 | 10.06 |

| Crotonaldehyde | -10.55 | -0.89 | 9.66 |

This table presents calculated values for simpler α,β-unsaturated aldehydes to illustrate typical FMO energy levels. The values for this compound are expected to follow similar trends, influenced by the electronic nature of the alkynyl group.

Theoretical studies on a derivative, 4,4-dimethylthis compound, suggest that FMO theory is instrumental in explaining reactivity patterns in cycloaddition reactions by comparing the orbital interactions (HOMO-LUMO gaps) between the alkyne and dienophiles.

Charge Migration and Electronic Oscillation Studies in Unsaturated Aldehydes

The conjugated π-system of unsaturated aldehydes like this compound provides a pathway for the ultrafast movement of electrons, a phenomenon known as charge migration. This process, occurring on attosecond (10⁻¹⁸ s) to femtosecond (10⁻¹⁵ s) timescales, precedes any significant nuclear motion and is fundamental to understanding the initial steps of photochemical reactions and ionization dynamics.

Upon ionization, for instance by a high-energy photon, an electron is removed from a molecular orbital. If the resulting cation is formed in a coherent superposition of electronic states, the electron hole does not remain localized but can oscillate along the molecular backbone. This coherent electronic motion constitutes charge migration.

While direct experimental or computational studies on charge migration in this compound are scarce, extensive research on the closely related molecule but-3-ynal offers profound insights. But-3-ynal, with its terminal alkyne and aldehyde groups, serves as a model system for these dynamics. Computational simulations have shown that upon removal of an electron from the HOMO, a coherent electronic oscillation, or charge migration, is triggered between the alkyne and aldehyde functionalities. This electronic coherence has been predicted to last for approximately 10 femtoseconds, involving several distinct oscillations before nuclear motion leads to the localization of the charge.

The key driver for this coherent electron motion is the energy gap between the involved cationic states. The structural features of the molecule play a critical role. It has been suggested that increasing the carbon chain length and flexibility, such as moving from but-3-ynal to its extended analog pent-4-ynal, can suppress vibrations that lead to the loss of coherence (decoherence), potentially prolonging the charge migration process. This suggests that in this compound, with its internal alkyne, the dynamics of charge migration would be similarly rich, governed by the interplay of its electronic structure and vibrational modes. The study of these ultrafast electronic processes is crucial for applications in fields like attosecond science and the development of novel molecular electronic devices.

Q & A

Q. What are the key structural characteristics of Pent-2-ynal, and how do they influence its reactivity?

this compound (C₅H₆O) contains a terminal aldehyde group and an internal alkyne bond between C2 and C3. This dual functionality enables diverse reactivity: the aldehyde participates in nucleophilic additions, while the triple bond undergoes electrophilic additions or reductions. The linear structure (confirmed via microwave spectroscopy) contributes to regioselectivity in reactions, such as halogen addition to the alkyne .

Q. What are the established synthesis routes for this compound, and what methodological considerations are critical?

A common method involves oxidizing 4-pentyn-1-ol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions, yielding this compound with water as a byproduct. Key considerations include maintaining low temperatures (0–5°C) to prevent over-oxidation and using inert atmospheres to avoid aldehyde decomposition. Alternative routes may employ Swern oxidation or catalytic dehydrogenation, though yields vary .

Q. How can spectroscopic techniques (e.g., IR, NMR) identify this compound’s functional groups?

- IR Spectroscopy : The aldehyde C=O stretch appears at ~1720 cm⁻¹, while the alkyne C≡C stretch is observed near 2100–2260 cm⁻¹.

- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.5–10.0 ppm. Protons adjacent to the alkyne (C1 and C4) show splitting due to coupling with the triple bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in spectral assignments (e.g., alkyne stretching frequency shifts) may arise from solvent polarity or measurement techniques. To address this:

- Perform comparative studies using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent effects.

- Validate findings with computational methods (e.g., DFT calculations) to model vibrational frequencies and NMR chemical shifts .

Q. What strategies control regioselectivity in halogen addition reactions involving this compound?

The alkyne in this compound reacts with halogens (e.g., Br₂) to form 2,3-dibromopentanal. Regioselectivity is influenced by:

- Solvent choice : Nonpolar solvents (e.g., CCl₄) favor alkyne activation over aldehyde reactivity.

- Catalysts : Lewis acids (e.g., FeCl₃) polarize the triple bond, directing halogen addition to C2–C3 .

Q. What computational methods are suitable for modeling this compound’s reaction pathways?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts activation energies for reactions like alkyne reduction or aldehyde oxidation. Key steps:

- Optimize geometries of reactants, transition states, and products.

- Compare theoretical NMR/IR data with experimental results to validate mechanisms .

Q. How does the steric and electronic profile of this compound affect its use in cycloaddition reactions?

The electron-deficient alkyne participates in [2+2] or Diels-Alder cycloadditions under photochemical or thermal conditions. Steric hindrance at C1 (from the aldehyde) directs dienophiles to attack the less hindered C3 position. Solvent polarity adjustments (e.g., using THF vs. acetonitrile) can modulate reaction rates .

Methodological Considerations

- Synthetic Optimization : For low-yield reactions (e.g., PCC oxidation), substitute PCC with Dess-Martin periodinane or use flow chemistry to improve efficiency .

- Data Validation : Cross-reference experimental spectra with PubChem or Reaxys entries to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。